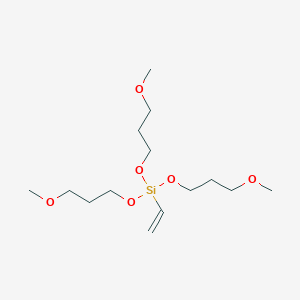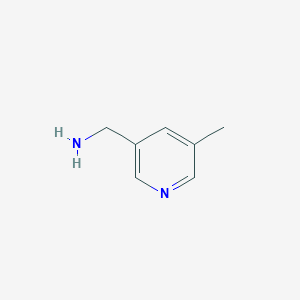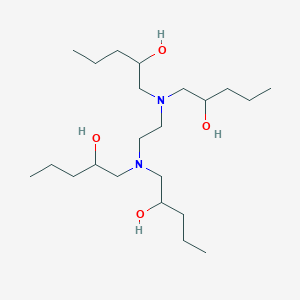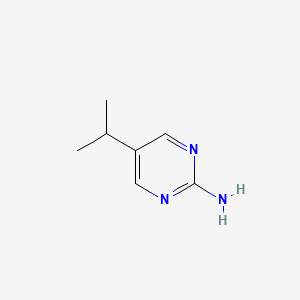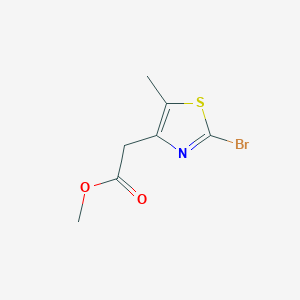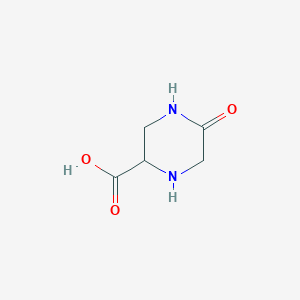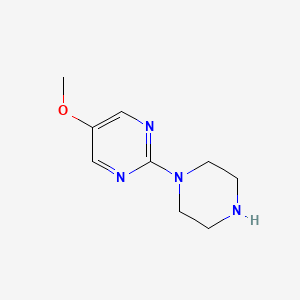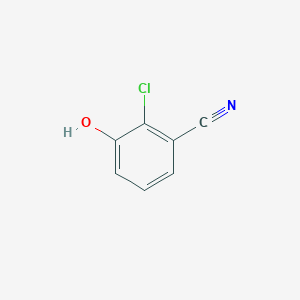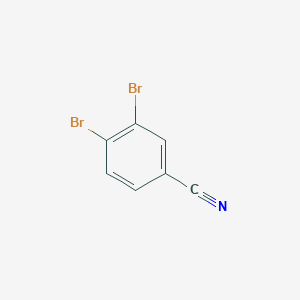![molecular formula C7H8N2 B1592223 2,3-二氢-1H-吡咯并[2,3-c]吡啶 CAS No. 760919-39-9](/img/structure/B1592223.png)
2,3-二氢-1H-吡咯并[2,3-c]吡啶
描述
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine is a nitrogen-containing heterocyclic compound with the molecular formula C7H8N2.
科学研究应用
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential as an inhibitor of various enzymes and receptors.
Medicine: It has shown promise in the development of drugs for treating cancer, inflammation, and infectious diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals
生化分析
Biochemical Properties
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are crucial in cell proliferation and differentiation . The interaction between 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine and FGFRs involves binding to the receptor’s active site, thereby preventing the phosphorylation and subsequent activation of downstream signaling pathways.
Cellular Effects
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine influences various cellular processes. It has been observed to inhibit the proliferation of cancer cells, induce apoptosis, and reduce cell migration and invasion . These effects are primarily mediated through the inhibition of FGFR signaling pathways, which play a crucial role in cell growth and survival. Additionally, 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine affects gene expression and cellular metabolism by modulating the activity of transcription factors and metabolic enzymes.
Molecular Mechanism
The molecular mechanism of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine involves its binding interactions with biomolecules. It acts as an inhibitor of FGFRs by binding to the receptor’s active site, thereby blocking the binding of fibroblast growth factors . This inhibition prevents the dimerization and autophosphorylation of the receptor, leading to the suppression of downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt. Additionally, 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine can modulate gene expression by interacting with transcription factors and altering their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine can change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods due to degradation . Long-term studies have shown that continuous exposure to 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. The exact temporal dynamics of its effects may vary depending on the experimental conditions and cell types used.
Dosage Effects in Animal Models
The effects of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects such as weight loss, organ toxicity, and behavioral changes. The threshold for these toxic effects varies depending on the species and the route of administration. Therefore, careful dosage optimization is crucial for achieving the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into several metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The exact metabolic pathways and the identity of the metabolites may vary depending on the species and the experimental conditions.
Transport and Distribution
The transport and distribution of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine within tissues depends on factors such as blood flow, tissue permeability, and the presence of specific transporters.
Subcellular Localization
The subcellular localization of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine can influence its activity and function. The compound has been shown to localize in the cytoplasm and the nucleus, where it can interact with various biomolecules
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine can be achieved through various methods. One common approach involves the cyclization of N-propargylic β-enaminones with arylaldehydes in the presence of a base such as potassium hydroxide in dimethylformamide under nitrogen atmosphere . Another method includes the fusion of pyridine-3,4-dicarboxylic acids with primary amines, which can be enhanced by microwave irradiation .
Industrial Production Methods
Industrial production methods for 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction parameters and product quality .
化学反应分析
Types of Reactions
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyrrolo[2,3-c]pyridine derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: It can undergo substitution reactions at different positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[2,3-c]pyridine derivatives, which can exhibit different biological activities and chemical properties .
作用机制
The mechanism of action of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of hematopoietic progenitor kinase 1 (HPK1), which plays a role in the regulation of immune responses and cancer cell proliferation . By inhibiting HPK1, this compound can modulate signaling pathways involved in cell growth and survival .
相似化合物的比较
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Known for its potent inhibitory activity against fibroblast growth factor receptors.
Pyrrolopyrazine derivatives: Exhibits a wide range of biological activities, including antimicrobial and antitumor properties.
2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine: Used as inhibitors of vascular endothelial growth factor receptor and platelet-derived growth factor receptor.
Uniqueness
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine stands out due to its unique structural features and versatile reactivity, making it a valuable scaffold for drug discovery and development. Its ability to undergo various chemical transformations and its potential as a therapeutic agent highlight its significance in scientific research and industrial applications .
属性
IUPAC Name |
2,3-dihydro-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-3-8-5-7-6(1)2-4-9-7/h1,3,5,9H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEZEWWXWYGFRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593151 | |
| Record name | 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
760919-39-9 | |
| Record name | 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


